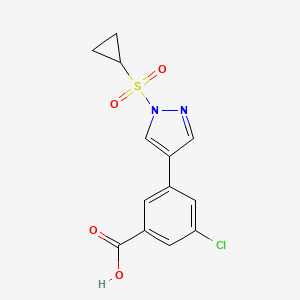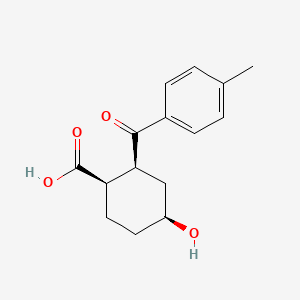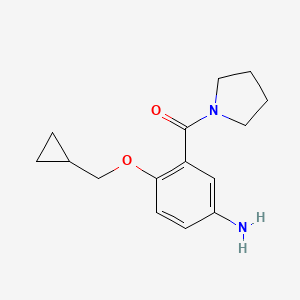
(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a pyrrolidin-1-yl-methanone moiety. The presence of an amino group adds to its reactivity and potential for forming diverse chemical derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of diverse chemical derivatives, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its reactive amino group. It may also serve as a precursor for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropylmethoxy and pyrrolidin-1-yl-methanone moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone stands out due to its unique combination of functional groups. The presence of a cyclopropylmethoxy group adds steric hindrance, which can influence its reactivity and binding properties. Additionally, the pyrrolidin-1-yl-methanone moiety provides a distinct structural framework that can enhance its interaction with biological targets.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
[5-amino-2-(cyclopropylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20N2O2/c16-12-5-6-14(19-10-11-3-4-11)13(9-12)15(18)17-7-1-2-8-17/h5-6,9,11H,1-4,7-8,10,16H2 |
Clé InChI |
OSYBYVDUFDIKHK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)OCC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


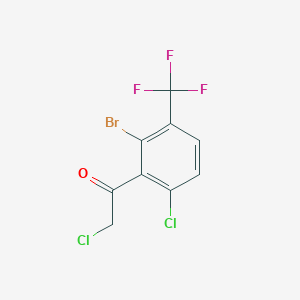
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)

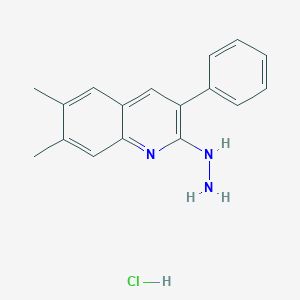
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)

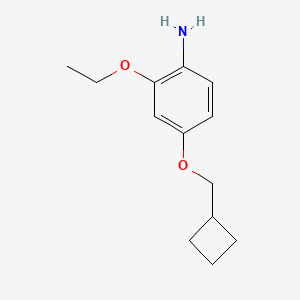
![[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
![6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
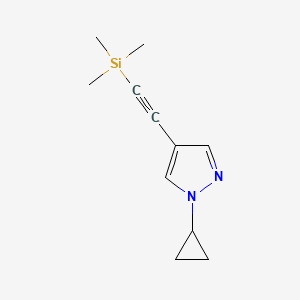
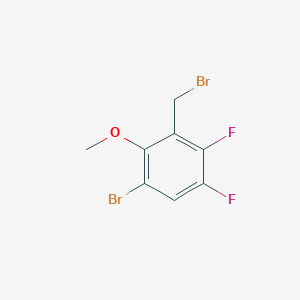
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
